Cas no 1870347-08-2 (N-propyl-1-benzothiophene-5-sulfonamide)

N-Propyl-1-benzothiophene-5-sulfonamide is a sulfonamide derivative featuring a benzothiophene core with an N-propyl substituent. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate in the synthesis of pharmacologically active molecules. The benzothiophene scaffold confers stability and favorable electronic properties, while the sulfonamide group enhances binding affinity in target interactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic applications. Its purity and consistent performance make it suitable for research and development in drug discovery.
N-propyl-1-benzothiophene-5-sulfonamide structure
1870347-08-2 structure
Product Name:N-propyl-1-benzothiophene-5-sulfonamide
CAS No:1870347-08-2
MF:C11H13NO2S2
MW:255.356420278549
CID:6540644
PubChem ID:165502414
Update Time:2025-06-07

N-propyl-1-benzothiophene-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1870347-08-2
    • EN300-1453659
    • N-propyl-1-benzothiophene-5-sulfonamide
    • Inchi: 1S/C11H13NO2S2/c1-2-6-12-16(13,14)10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8,12H,2,6H2,1H3
    • InChI Key: QCTGTNONXLLQGX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=CS2)C=1)(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 255.03877100g/mol
  • Monoisotopic Mass: 255.03877100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 82.8Ų

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Additional information on N-propyl-1-benzothiophene-5-sulfonamide

N-propyl-1-benzothiophene-5-sulfonamide (CAS No. 1870347-08-2): An Emerging Compound in Pharmaceutical Research

N-propyl-1-benzothiophene-5-sulfonamide (CAS No. 1870347-08-2) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The sulfonamide moiety further enhances its pharmacological profile, making it a promising candidate for various drug development initiatives.

The chemical structure of N-propyl-1-benzothiophene-5-sulfonamide consists of a benzothiophene core with a sulfonamide group attached at the 5-position and a propyl substituent at the nitrogen atom. This configuration imparts specific physicochemical properties that are crucial for its biological activity. Recent studies have shown that the sulfonamide group plays a critical role in modulating the compound's interactions with biological targets, such as enzymes and receptors.

In terms of its synthesis, N-propyl-1-benzothiophene-5-sulfonamide can be prepared through a multi-step process involving the reaction of 1-benzothiophene-5-sulfonyl chloride with propylamine. The synthesis route is well-documented in the literature and can be optimized for large-scale production, making it feasible for industrial applications. The purity and stability of the final product are essential for ensuring consistent pharmacological effects in both preclinical and clinical settings.

One of the key areas of research involving N-propyl-1-benzothiophene-5-sulfonamide is its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are major health concerns worldwide. Studies have demonstrated that N-propyl-1-benzothiophene-5-sulfonamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a promising candidate for the development of new therapeutic strategies to manage chronic inflammatory conditions.

Another significant application of N-propyl-1-benzothiophene-5-sulfonamide is in cancer research. Cancer remains one of the leading causes of mortality globally, and there is an urgent need for novel therapeutic agents with improved efficacy and reduced side effects. Recent investigations have shown that N-propyl-1-benzothiophene-5-sulfonamide possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy, suggesting its potential as a safer alternative to conventional chemotherapy.

In addition to its anti-inflammatory and anti-cancer activities, N-propyl-1-benzothiophene-5-sulfonamide has also been explored for its neuroprotective effects. Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by progressive neuronal loss and cognitive decline. Preclinical studies have indicated that N-propyl-1-benzothiophene-5-sulfonamide can protect neurons from oxidative damage and promote neurogenesis, offering hope for new treatments to slow or halt the progression of these debilitating conditions.

The pharmacokinetic properties of N-propyl-1-benzothiophene-5-sulfonamide have been extensively studied to understand its behavior in biological systems. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring effective drug delivery and minimizing adverse effects. The compound's high bioavailability and long half-life make it suitable for oral administration, enhancing patient compliance in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of N-propyl-1-benzothiophene-5-sulfonamide in various therapeutic applications. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings provide a strong foundation for advancing to phase II and III trials, where larger patient populations will be assessed to further validate its therapeutic potential.

Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying the biological activities of N-propyl-1-benzothiophene-5-sulfonamide. Ongoing studies are focusing on identifying specific molecular targets and signaling pathways involved in its actions. Additionally, efforts are being made to optimize its chemical structure to enhance its potency and selectivity while reducing potential side effects.

In conclusion, N-propyl-1-benzothiophene-5-sulfonamide (CAS No. 1870347-08-2) represents an exciting advancement in pharmaceutical research with broad therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for developing new treatments for inflammatory diseases, cancer, and neurodegenerative disorders. As research progresses, it is anticipated that this compound will play a significant role in improving patient outcomes and advancing medical science.

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